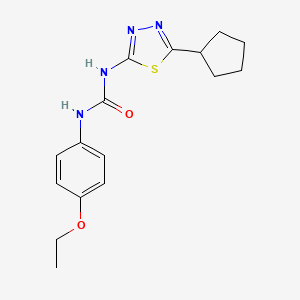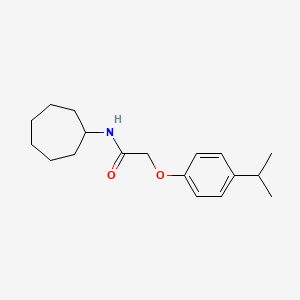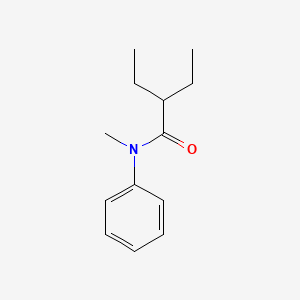
2-(2-hydroxy-5-methylbenzylidene)-1-benzothiophen-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-hydroxy-5-methylbenzylidene)-1-benzothiophen-3(2H)-one, also known as BMH-21, is a synthetic compound that belongs to the family of benzothiophene derivatives. It has been studied extensively for its potential use as a therapeutic agent due to its various biological activities.
Mecanismo De Acción
The mechanism of action of 2-(2-hydroxy-5-methylbenzylidene)-1-benzothiophen-3(2H)-one is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and Hsp90, which are involved in cancer cell growth and survival. 2-(2-hydroxy-5-methylbenzylidene)-1-benzothiophen-3(2H)-one has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to activate the Nrf2/ARE pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
2-(2-hydroxy-5-methylbenzylidene)-1-benzothiophen-3(2H)-one has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of certain inflammatory cytokines, such as TNF-α and IL-6, in animal models of arthritis. 2-(2-hydroxy-5-methylbenzylidene)-1-benzothiophen-3(2H)-one has also been found to increase the activity of certain antioxidant enzymes, such as catalase and superoxide dismutase, which protect cells against oxidative stress. Additionally, it has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-hydroxy-5-methylbenzylidene)-1-benzothiophen-3(2H)-one has several advantages for lab experiments. It is easy to synthesize and has a high yield. It is also stable and can be stored for long periods without degradation. However, there are also some limitations to its use in lab experiments. 2-(2-hydroxy-5-methylbenzylidene)-1-benzothiophen-3(2H)-one has been found to be cytotoxic at high concentrations, which can limit its use in certain assays. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of 2-(2-hydroxy-5-methylbenzylidene)-1-benzothiophen-3(2H)-one. One area of research is the development of 2-(2-hydroxy-5-methylbenzylidene)-1-benzothiophen-3(2H)-one analogs with improved potency and selectivity. Another area of research is the investigation of the molecular mechanisms underlying its anticancer and anti-inflammatory activities. Additionally, there is a need for further studies to determine the safety and efficacy of 2-(2-hydroxy-5-methylbenzylidene)-1-benzothiophen-3(2H)-one in animal models and human clinical trials.
Métodos De Síntesis
2-(2-hydroxy-5-methylbenzylidene)-1-benzothiophen-3(2H)-one can be synthesized using a simple and efficient method. The starting material for the synthesis is 2-hydroxy-5-methylbenzaldehyde, which is reacted with 2-aminobenzothiophene in the presence of a catalyst to yield 2-(2-hydroxy-5-methylbenzylidene)-1-benzothiophen-3(2H)-one. The yield of the reaction is high, and the purity of the product can be easily achieved through recrystallization.
Aplicaciones Científicas De Investigación
2-(2-hydroxy-5-methylbenzylidene)-1-benzothiophen-3(2H)-one has been extensively studied for its potential use in the treatment of various diseases. It has been shown to have anticancer, anti-inflammatory, and anti-oxidant properties. 2-(2-hydroxy-5-methylbenzylidene)-1-benzothiophen-3(2H)-one has been found to inhibit the growth of cancer cells in various types of cancer, including breast, prostate, and lung cancer. It has also been shown to reduce inflammation in animal models of arthritis and to protect against oxidative stress-induced damage.
Propiedades
IUPAC Name |
(2Z)-2-[(2-hydroxy-5-methylphenyl)methylidene]-1-benzothiophen-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O2S/c1-10-6-7-13(17)11(8-10)9-15-16(18)12-4-2-3-5-14(12)19-15/h2-9,17H,1H3/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVMKPGNVLGUCF-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C=C2C(=O)C3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)O)/C=C\2/C(=O)C3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-(2-hydroxy-5-methylbenzylidene)-1-benzothiophen-3(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[3-bromo-4-(dimethylamino)benzylidene]-2-[(4-nitrobenzyl)thio]acetohydrazide](/img/structure/B5766939.png)




![10-(4-morpholinylmethyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B5766980.png)



![2-{[(2,4-dimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5767005.png)
![N-(2,5-dimethoxyphenyl)-2-[(1-methyl-1H-pyrazol-3-yl)carbonyl]hydrazinecarboxamide](/img/structure/B5767009.png)

![3-ethoxy-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5767029.png)
